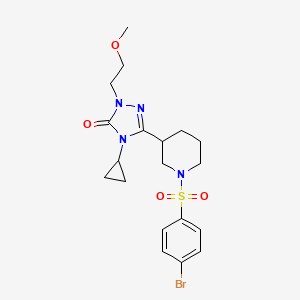

3-(1-((4-bromophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Description

3-(1-((4-bromophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a 1,2,4-triazol-5(4H)-one core substituted with a piperidinylsulfonyl group, a cyclopropyl moiety, and a 2-methoxyethyl chain.

Properties

IUPAC Name |

5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BrN4O4S/c1-28-12-11-23-19(25)24(16-6-7-16)18(21-23)14-3-2-10-22(13-14)29(26,27)17-8-4-15(20)5-9-17/h4-5,8-9,14,16H,2-3,6-7,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBWNPCMTXGYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(C(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BrN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-((4-bromophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article will explore its biological activity based on available studies, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperidine ring substituted with a sulfonyl group and a triazole moiety. The presence of bromine and methoxyethyl groups contributes to its chemical reactivity and biological interactions.

Molecular Formula

- Molecular Weight : 392.39 g/mol

- Chemical Formula : C18H24BrN3O3S

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have been reported to possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary infections, respectively. For example, a related study reported IC50 values for AChE inhibition in the range of 0.63 to 2.14 µM for various piperidine derivatives .

Anticancer Potential

The triazole moiety is known for its anticancer properties. Compounds similar to the one have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

- Antibacterial Activity : A study synthesized several piperidine derivatives and tested their antibacterial efficacy against Salmonella typhi and Bacillus subtilis, finding moderate to strong activity .

- Enzyme Inhibition Studies : In silico docking studies indicated strong binding affinities of related compounds to AChE and urease, suggesting promising therapeutic applications .

- Anticancer Research : Investigations into the anticancer activity of triazole derivatives revealed significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis pathways being elucidated .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been synthesized and evaluated for its efficacy against various bacterial strains. Studies have shown that compounds with a sulfonamide group, like this one, can enhance antibacterial activity by inhibiting bacterial folate synthesis pathways .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can interfere with cancer cell proliferation by targeting specific metabolic pathways .

Neuroprotective Effects

There is emerging evidence that triazole-containing compounds may offer neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter levels and provide protection against oxidative stress in neuronal cells. This could be particularly beneficial in the treatment of neurodegenerative diseases .

Agricultural Applications

Fungicides

Triazole compounds are widely recognized for their fungicidal properties. They inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. The compound under discussion may serve as a lead structure for developing new agricultural fungicides aimed at controlling plant pathogens, thus enhancing crop yield and quality .

Materials Science Applications

Polymer Chemistry

Triazole derivatives are increasingly being incorporated into polymer matrices to improve material properties such as thermal stability and mechanical strength. The unique chemical structure of 3-(1-((4-bromophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one may allow for the development of advanced materials with tailored functionalities, suitable for various industrial applications .

Case Studies

Comparison with Similar Compounds

Halogen-Substituted Aryl Groups

- 3-(1-((3-Chlorophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one (CAS 2180010-62-0): Key Difference: Replaces the 4-bromophenyl group with a 3-chlorophenylsulfonyl moiety. Meta-substitution may also introduce steric hindrance compared to para-substitution in the target compound .

- 4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one :

Triazolone Core Modifications

- 5-[1-(5-Bromo-2-furoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Key Difference: Features a bromofuroyl-piperidine group instead of sulfonylpiperidine.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Compounds

*logP values estimated based on substituent contributions.

Key Observations:

Metabolic Stability : The sulfonylpiperidine group may enhance resistance to oxidative metabolism compared to simpler alkyl chains .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this triazole-piperidine hybrid compound?

- Methodological Answer : Use a stepwise approach: (i) Synthesize the piperidine core via reductive amination of 4-bromophenylsulfonyl chloride with a substituted piperidine precursor . (ii) Introduce the triazolone ring via cyclocondensation of thiosemicarbazide derivatives under acidic conditions (e.g., HCl/EtOH) . (iii) Incorporate the 2-methoxyethyl group using nucleophilic substitution with methoxyethyl bromide. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography.

Q. How can the crystal structure of this compound be resolved given its complex stereochemistry?

- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) using SHELX programs for structure solution (SHELXS) and refinement (SHELXL) . For visualization, use ORTEP-3 to generate thermal ellipsoid diagrams, focusing on the sulfonyl-piperidine torsion angle to confirm spatial arrangement .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. For receptor binding studies, use radioligand displacement assays (e.g., [³H]-labeled antagonists) with HEK293 cells expressing the target receptor .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different cell lines?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., cell culture conditions, compound concentration). Use ANOVA to identify confounding variables. Cross-validate with proteomics (LC-MS/MS) to assess off-target interactions .

Q. What computational methods predict interactions between this compound and its putative biological target?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using a homology-modeled receptor structure. Validate with molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess binding stability. Compare binding free energies (MM-PBSA) with known inhibitors .

Q. How to design structure-activity relationship (SAR) studies focusing on the sulfonyl-piperidine moiety?

- Methodological Answer : Synthesize analogs with substituents (e.g., -CF₃, -NO₂) at the 4-bromophenyl position. Test in vitro activity against a panel of cancer cell lines (MTT assay). Correlate electronic effects (Hammett σ values) with IC₅₀ using multivariate regression .

Q. What strategies mitigate poor aqueous solubility for in vivo pharmacokinetic studies?

- Methodological Answer : Prepare co-crystals with succinic acid or PEG-based co-solvents. Characterize via PXRD and DSC to confirm phase purity. Assess solubility in PBS (pH 7.4) and bioavailability in Sprague-Dawley rats (LC-MS plasma analysis) .

Q. How to investigate metabolic stability and potential toxicity?

- Methodological Answer : Incubate with human liver microsomes (HLMs) and track metabolites via UPLC-QTOF-MS. Identify reactive intermediates (e.g., glutathione adducts). Use Ames test for mutagenicity and zebrafish models for acute toxicity .

Q. What experimental approaches elucidate the mechanism of action in enzyme inhibition?

- Methodological Answer : Perform kinetic assays (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff). Validate with CRISPR-edited enzyme knockouts .

Q. How to assess polymorphic forms and their impact on stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.